![molecular formula C19H19BrFNO3S B2866899 2-(4-Bromophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1797861-32-5](/img/structure/B2866899.png)
2-(4-Bromophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
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Description
2-(4-Bromophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone, also known as BFE, is a synthetic compound that has gained attention due to its potential applications in scientific research.
Scientific Research Applications
Hydrogen-Bonding Patterns
- Hydrogen-Bonding Patterns in Enaminones :
- (Balderson et al., 2007) explored hydrogen bonding between the secondary amine and carbonyl groups in compounds including (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone. This research demonstrated the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, crucial for understanding molecular interactions.
Synthesis and Application in Organic Chemistry
Synthesis of Sulfamidate-Fused Piperidin-4-ones :
- (Liu et al., 2013) reported the synthesis of sulfamate-fused 2,6-disubstituted piperidin-4-ones, showcasing the compound's utility in organic synthesis.
Synthesis and Application of Fsec Protected Glycosyl Donor :
- (Spjut et al., 2010) detailed the use of a related compound in the protection of hydroxyl groups, highlighting its role in the synthesis of complex molecules.
Potential in Medicinal Chemistry
- Anticancer Activity of Novel Sulfones :
- (Bashandy et al., 2011) and (Bashandy et al., 2011) investigated the synthesis of novel sulfones with potential anticancer activity, starting with a similar compound.
properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO3S/c20-15-5-3-14(4-6-15)12-19(23)22-11-1-2-18(13-22)26(24,25)17-9-7-16(21)8-10-17/h3-10,18H,1-2,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTFGOAAGBIPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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